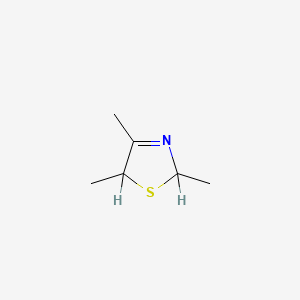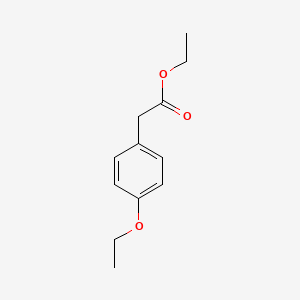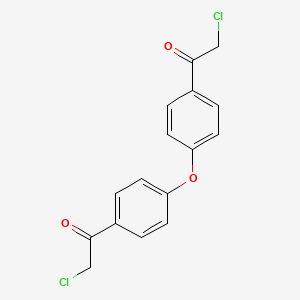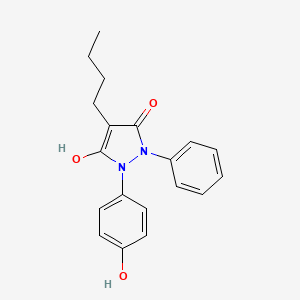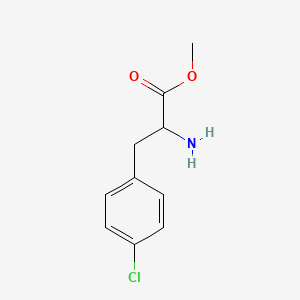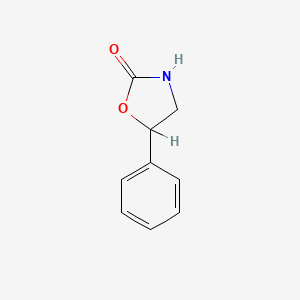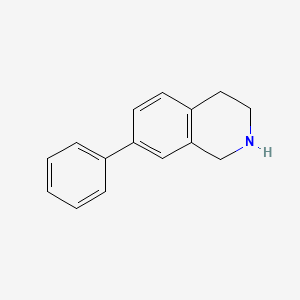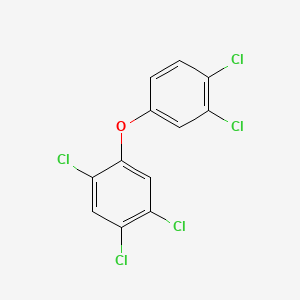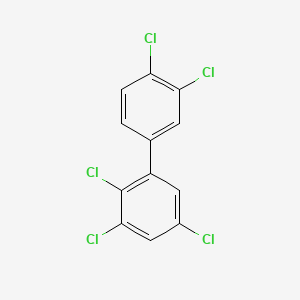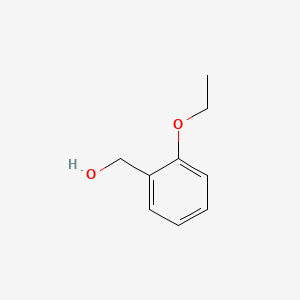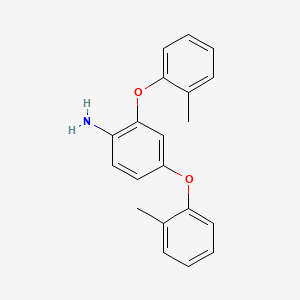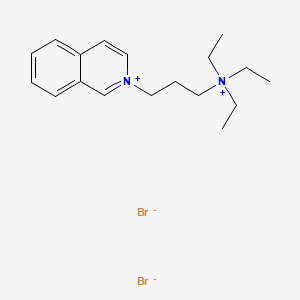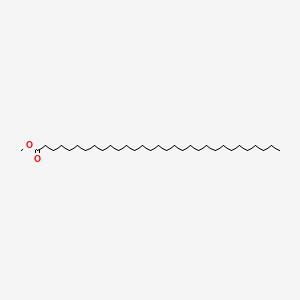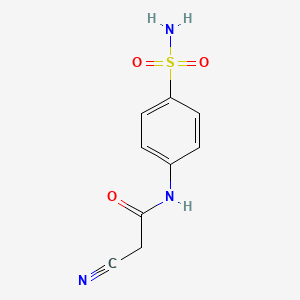
2-cyano-N-(4-sulfamoylphenyl)acetamide
Descripción general
Descripción
2-Cyano-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C9H9N3O3S . It has an average mass of 239.251 Da and a monoisotopic mass of 239.036469 Da . This compound is also known by its IUPAC name, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide .
Synthesis Analysis
The synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide can be achieved through several methods. One of the most common methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(4-sulfamoylphenyl)acetamide consists of a cyano group (-CN), a sulfamoyl group (-SO2NH2), and a phenyl group (C6H5) attached to an acetamide group (CH3CONH2) . The InChI code for this compound is 1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, such as 2-cyano-N-(4-sulfamoylphenyl)acetamide, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2-Cyano-N-(4-sulfamoylphenyl)acetamide is a powder that is stored at room temperature . It has a melting point of 215-216 degrees Celsius .Aplicaciones Científicas De Investigación
Application
“2-cyano-N-(4-sulfamoylphenyl)acetamide” is used in the synthesis of various organic heterocycles . These heterocycles are important in the development of chemotherapeutic agents .
Method of Application
The synthesis of “2-cyano-N-(4-sulfamoylphenyl)acetamide” derivatives can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .
Results
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Spectrofluorimetric Analysis
Application
“2-cyano-N-(4-sulfamoylphenyl)acetamide” is used in the spectrofluorimetric method for the determination of some antihistaminic H1 receptor antagonist drugs such as ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride .
Method of Application
The compound is used in a spectrofluorimetric method, which is a type of fluorescence spectroscopy. It involves the use of a spectrophotometer, which measures the intensity of the fluorescent light emitted by the sample when it is exposed to a specific wavelength of light .
Results
The use of “2-cyano-N-(4-sulfamoylphenyl)acetamide” in this method allows for the accurate determination of the concentration of certain antihistaminic drugs in a sample .
Fluorometric Determination of 3,4-dihydroxyphenylalanine
Application
“2-cyano-N-(4-sulfamoylphenyl)acetamide” may be used in the fluorometric determination of 3,4-dihydroxyphenylalanine .
Method of Application
In this application, the compound is used in a fluorometric method, which is a type of fluorescence spectroscopy. It involves the use of a fluorometer, which measures the intensity of the fluorescent light emitted by the sample when it is exposed to a specific wavelength of light .
Results
The use of “2-cyano-N-(4-sulfamoylphenyl)acetamide” in this method allows for the accurate determination of the concentration of 3,4-dihydroxyphenylalanine in a sample .
Synthesis of Heterocyclic Compounds
Application
“2-cyano-N-(4-sulfamoylphenyl)acetamide” is used in the synthesis of various heterocyclic compounds . These compounds are important in the development of chemotherapeutic agents .
Method of Application
The synthesis of “2-cyano-N-(4-sulfamoylphenyl)acetamide” derivatives can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .
Results
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Synthesis of 1,3,4-Thiadiazole Derivatives
Application
“2-cyano-N-(4-sulfamoylphenyl)acetamide” is used in the synthesis of 1,3,4-thiadiazole derivatives .
Method of Application
The synthesis involves the treatment of the thiocarbamoyl of “2-cyano-N-(4-sulfamoylphenyl)acetamide” with hydrazonyl chloride in refluxing ethanol and in the presence of a catalytic amount of triethylamine .
Results
The reaction affords the corresponding 1,3,4-thiadiazole derivatives .
Propiedades
IUPAC Name |
2-cyano-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSWUJWQROLSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368234 | |
| Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-sulfamoylphenyl)acetamide | |
CAS RN |
32933-40-7 | |
| Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



